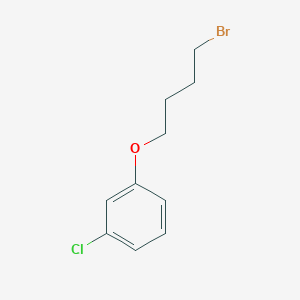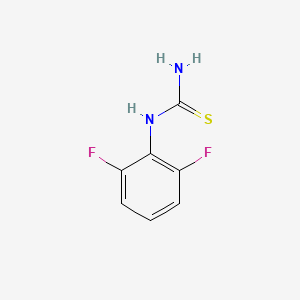
(2,6-Difluorophenyl)thiourea
概要
説明
“(2,6-Difluorophenyl)thiourea” is an organosulfur compound that belongs to the family of thioureas . It has a molecular formula of C7H6F2N2S and an average mass of 188.198 Da .
Molecular Structure Analysis
The molecular structure of “(2,6-Difluorophenyl)thiourea” consists of a thiourea group (NH2-CS-NH2) attached to a 2,6-difluorophenyl group .
Physical And Chemical Properties Analysis
“(2,6-Difluorophenyl)thiourea” is a solid substance with a density of 1.5±0.1 g/cm3. It has a boiling point of 240.4±50.0 °C at 760 mmHg and a flash point of 99.2±30.1 °C .
科学的研究の応用
Occupational Exposure and Dermatological Implications
Thiourea compounds, including (2,6-Difluorophenyl)thiourea, are primarily utilized in industries such as the rubber and graphics industries as accelerators or antioxidants. Occupational exposure to thioureas has been associated with allergic contact dermatitis, although the frequency of such cases is relatively low. It's often challenging to pinpoint the source of thiourea sensitization, which can stem from various products like rubber, PVC plastic, adhesive, diazo paper, paints, or glue remover, as well as anticorrosive agents, fungicides, or pesticides. Patch testing with thiourea compounds is crucial in diagnosing allergic contact dermatitis caused by these compounds (Kanerva, Estlander, & Jolanki, 1994). Similarly, other studies have highlighted the relevance of patch-test reactions to thioureas, emphasizing their frequent occurrence and clinical relevance, thereby suggesting the inclusion of mixed dialkyl thioureas in standard patch test screening series (Comfere, Davis, & Fett, 2005).
Rubber Industry and Allergic Reactions
In the context of the rubber industry, thioureas serve as additives and antidegradants for natural rubber latex. Allergic contact dermatitis due to thioureas in rubber products, although uncommon, represents a notable occupational hazard. Standard patch tests may not always detect thiourea-induced allergic contact dermatitis, necessitating a consideration of thiourea sensitization in cases of rubber allergy (Kohli & Habbal, 2010).
Photocopying Industry and Photosensitivity
Thioureas, including (2,6-Difluorophenyl)thiourea, are also implicated in the photocopying industry. In some cases, occupational exposure to thioureas in this industry has led to photosensitivity, a condition where the skin exhibits an increased sensitivity to light, especially to ultraviolet-A light (UV-A). Identifying the specific sensitizer among the various chemicals involved in photocopy paper manufacture is crucial for addressing this occupational hazard (Leun et al., 1977).
Safety And Hazards
特性
IUPAC Name |
(2,6-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKXPUZILRUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382562 | |
| Record name | (2,6-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)thiourea | |
CAS RN |
59772-31-5 | |
| Record name | (2,6-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Difluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
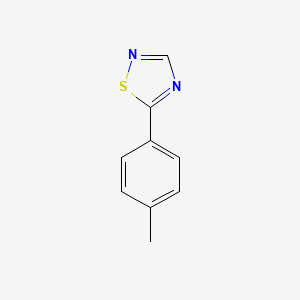
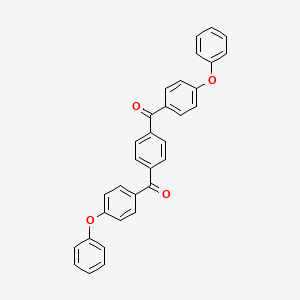

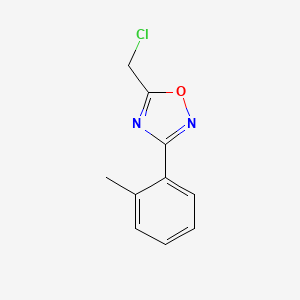
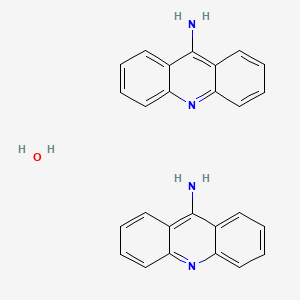




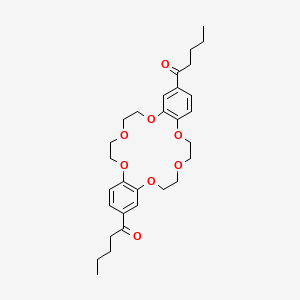
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)
